4-Chloro-3-phenyl-1H-indazole

Vue d'ensemble

Description

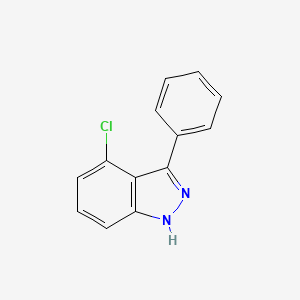

4-Chloro-3-phenyl-1H-indazole is a halogenated indazole derivative featuring a chlorine atom at the 4-position and a phenyl group at the 3-position of the indazole core. Indazoles are bicyclic aromatic compounds with two adjacent nitrogen atoms in a six-membered ring, conferring unique electronic and steric properties. Chlorine and phenyl substituents are known to enhance lipophilicity and π-π stacking interactions, which may improve binding affinity in biological targets or modulate physicochemical stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-phenyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-chlorobenzylidenehydrazine with phenylhydrazine. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is heated to promote cyclization, leading to the formation of the indazole ring.

Another approach involves the use of transition metal-catalyzed reactions. For instance, a copper(II) acetate-catalyzed reaction of 2-chlorobenzonitrile with phenylhydrazine in dimethyl sulfoxide under an oxygen atmosphere can yield this compound. This method offers good yields and minimal byproduct formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The choice of catalysts, solvents, and reaction parameters is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-phenyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions or in the presence of a suitable catalyst.

Oxidation Reactions: The indazole ring can undergo oxidation to form corresponding oxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction Reactions: Reduction of the indazole ring can lead to the formation of dihydroindazole derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used for this purpose.

Common Reagents and Conditions

Substitution Reactions: Sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction Reactions: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

Substitution Reactions: Formation of substituted indazole derivatives with various functional groups.

Oxidation Reactions: Formation of indazole oxides or hydroxylated indazole derivatives.

Reduction Reactions: Formation of dihydroindazole derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel indazole-based materials.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It has shown promising activity against certain bacterial and viral strains.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent. It has been studied for its ability to inhibit specific enzymes and receptors involved in disease pathways.

Industry: Utilized in the development of agrochemicals, dyes, and pigments. Its unique chemical properties make it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 4-Chloro-3-phenyl-1H-indazole involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as kinases and proteases, by binding to their active sites and preventing their normal function. This inhibition can disrupt key cellular processes, leading to the desired therapeutic effects.

In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It can also inhibit the proliferation of cancer cells by interfering with their cell cycle progression.

Comparaison Avec Des Composés Similaires

The following analysis compares 4-Chloro-3-phenyl-1H-indazole with structurally related compounds from the provided evidence, focusing on substituent effects, molecular properties, and spectroscopic characteristics.

Structural and Substituent Analysis

Table 1: Substituent Comparison of Indazole Derivatives

Key Observations :

- Halogen Effects : Chlorine at C4 (in this compound) likely increases electron-withdrawing effects compared to fluorine or iodine in analogs, influencing reactivity and solubility.

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Spectroscopic Insights :

- IR Spectroscopy : The C-Cl stretch near 700 cm⁻¹ is consistent across halogenated analogs (e.g., and ).

- $ ^1\text{H NMR} $ : Aromatic protons in indazole derivatives typically resonate between 7.0–8.0 ppm, influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., Cl, F) deshield adjacent protons, shifting signals downfield .

Critical Analysis :

- Indazoles are often prioritized over indoles in drug design due to their dual nitrogen atoms, which improve hydrogen-bonding capacity and metabolic stability .

- The phenyl group in this compound may enhance binding to hydrophobic enzyme pockets, a feature observed in kinase inhibitors like imatinib .

Activité Biologique

4-Chloro-3-phenyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the fourth position and a phenyl group at the third position enhances its chemical properties and biological activities. This compound has garnered attention for its potential therapeutic applications across various medical fields, including oncology, antimycobacterial activity, and antifungal properties.

This compound exhibits its biological effects through several mechanisms:

- Cell Growth Inhibition : It has demonstrated the ability to inhibit cell growth in various cancer cell lines, with GI50 values ranging from 0.041 to 33.6 μM and a mean GI50 of 1.90 μM, particularly effective against colon and melanoma cells.

- Kinase Inhibition : The compound interacts with specific kinases involved in cell signaling pathways. By binding to the active site of these enzymes, it prevents substrate access and phosphorylation events, leading to altered cellular functions.

- Induction of Apoptosis : In cancer cells, this compound can induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins, thus promoting programmed cell death.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Anticandidal Activity

A study evaluated the anticandidal properties of various indazole derivatives, including this compound. The compound showed significant inhibition against Candida albicans and C. glabrata, with effective concentrations lower than those required for other derivatives in the series. Notably, it exhibited activity against both miconazole-susceptible and resistant strains .

Antimycobacterial Activity

Research into the antimycobacterial effects of indazole derivatives revealed that this compound demonstrated potent activity against drug-susceptible and resistant strains of Mycobacterium tuberculosis. The compound was able to maintain bacteriostatic effects over extended periods, comparable to first-line treatments like rifampicin .

Biochemical Pathways

The compound's interaction with various biochemical pathways is crucial for its therapeutic efficacy:

- Cell Cycle Regulation : Alters gene expression related to cell cycle control, leading to cell cycle arrest.

- Metabolic Pathways : Undergoes phase I and phase II metabolic reactions, influencing its bioavailability and elimination from the body.

- Long-term Effects : Stability studies indicate that while the compound remains effective over time, it may degrade under extreme conditions, impacting its long-term biological activity.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it can be compared with other indazole derivatives:

| Compound | Key Differences |

|---|---|

| 4-Chloro-1H-indazole | Lacks phenyl group; different biological activities |

| 3-Phenyl-1H-indazole | Lacks chlorine atom; may exhibit altered reactivity and biological interactions |

| 4-Bromo-3-phenyl-1H-indazole | Similar structure but contains bromine instead of chlorine; likely influences reactivity |

Q & A

Q. Basic: What are the common synthetic routes for 4-Chloro-3-phenyl-1H-indazole, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves cyclization reactions of substituted phenylhydrazines with chloro-substituted precursors. A key method is the condensation of 4-chlorobenzaldehyde derivatives with phenylhydrazine under acidic conditions, followed by thermal or catalytic cyclization. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) can enhance yields. For example, using polar aprotic solvents like DMF and catalysts such as p-toluenesulfonic acid (PTSA) improves cyclization efficiency . Parallel synthesis approaches, as seen in imidazole derivatives, may also be adapted by substituting halogenated intermediates to control regioselectivity .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound?

Critical techniques include:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and substituent positions. The chloro and phenyl groups produce distinct deshielding effects in C spectra .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with chlorine .

- X-ray Diffraction (XRD) : For definitive structural confirmation, single-crystal XRD using SHELXL refinement provides bond lengths and angles, resolving ambiguities in tautomeric forms .

Q. Advanced: How can computational methods predict the bioactivity of this compound?

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking with software like MOE (Molecular Operating Environment) evaluates binding affinities to target proteins (e.g., kinases or receptors). For instance, docking studies on similar indazole derivatives identified key interactions with hydrophobic pockets and hydrogen-bonding residues, guiding lead optimization . MD (Molecular Dynamics) simulations further assess stability of ligand-target complexes under physiological conditions .

Q. Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from solvent effects, protein flexibility, or incomplete conformational sampling. Strategies include:

- Ensemble Docking : Testing multiple protein conformations to account for induced-fit binding .

- Free Energy Perturbation (FEP) : Quantifying binding energy differences between predicted and observed active/inactive analogs .

- Experimental Validation : Reassessing bioassays under standardized conditions (e.g., pH, temperature) to isolate variables .

Q. Structural Analysis: How does X-ray crystallography using SHELX software aid in structural determination?

SHELXL refines crystallographic data by optimizing atomic coordinates, thermal parameters, and occupancy rates. For this compound, it resolves disorder in the indazole ring and clarifies chloro-substituent orientation. Key steps include:

- Data Collection : High-resolution (<1.0 Å) data reduces refinement errors.

- Twinned Data Handling : SHELXL’s twin-law algorithms manage overlapping reflections in cases of crystal twinning .

- Validation : R-factor and electron density maps ensure structural accuracy .

Q. Advanced: What challenges arise in synthesizing derivatives with varying substituents?

Introducing substituents at the 1H-position often competes with tautomerization, leading to regioselectivity issues. Strategies include:

- Protecting Groups : Temporarily blocking reactive sites (e.g., using Boc for NH groups) to direct functionalization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to install substituents selectively .

- Microwave-Assisted Synthesis : Accelerating reaction rates to minimize side products .

Q. Methodological: What analytical techniques assess purity and stability?

- HPLC-PDA : Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., heat, light) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss at elevated temperatures .

- Dynamic Light Scattering (DLS) : Assesses aggregation in solution-phase studies .

Q. Advanced: How to design SAR studies for pharmacological potential?

- Scaffold Modification : Synthesize analogs with halogen (F, Br), electron-donating (OCH), or bulky groups to probe steric effects .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2, kinase panels) to correlate substituents with activity .

- Pharmacokinetic Profiling : Measure LogP (octanol-water partition) and metabolic stability in liver microsomes to optimize bioavailability .

Propriétés

IUPAC Name |

4-chloro-3-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPBCDZBRDFBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC3=C2C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743398 | |

| Record name | 4-Chloro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13097-02-4 | |

| Record name | 4-Chloro-3-phenyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13097-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole,4-chloro-3-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.